

# Comprehensive Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitrophenol

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-nitrophenol

CAS No.: 65001-79-8

Cat. No.: B1592848

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CAS No: 65001-79-8 Formula: C<sub>6</sub>H<sub>3</sub>ClFNO<sub>3</sub> Molecular Weight: 191.54 g/mol

## Part 1: Executive Summary & Structural Context

**5-Chloro-4-fluoro-2-nitrophenol** is a critical halogenated intermediate, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors (e.g., MEK/EGFR pathways) and agrochemical herbicides.<sup>[1]</sup> Its structural integrity is defined by the precise regiochemistry of the nitro, chloro, and fluoro substituents on the phenolic ring.<sup>[1]</sup>

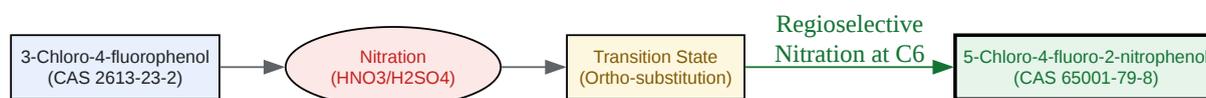
For researchers and drug development professionals, distinguishing this specific isomer from its regioisomers (such as 4-chloro-5-fluoro-2-nitrophenol or 2-chloro-4-fluoro-6-nitrophenol) is paramount. This guide provides the diagnostic spectroscopic signatures required to validate the compound's identity and purity.<sup>[1]</sup>

## Structural Logic & Synthesis

The regiochemistry of CAS 65001-79-8 is typically established via the nitration of 3-chloro-4-fluorophenol. Understanding this synthetic route is the first step in structural validation, as it dictates the expected impurity profile.<sup>[1]</sup>

- Precursor: 3-Chloro-4-fluorophenol (OH at C1, Cl at C3, F at C4).<sup>[1]</sup>
- Directing Effects: The hydroxyl group (OH) is the strongest ortho/para director.<sup>[1]</sup>

- Regioselectivity: Nitration occurs ortho to the OH group at position C6 (sterically favored over C2 due to the adjacent Chlorine).[1]
- Result: The addition of NO<sub>2</sub> at C6 shifts the numbering priority, resulting in 1-OH, 2-NO<sub>2</sub>, 4-F, 5-Cl.



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Figure 1: Synthetic route determining the regiochemistry of **5-Chloro-4-fluoro-2-nitrophenol**.

## Part 2: Mass Spectrometry (MS) Validation

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom, which exhibits a distinct isotopic signature.[1]

### Diagnostic Criteria[1][2][3]

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode  $[M-H]^-$  is preferred due to the acidic phenolic proton.[1]
- Base Peak:  $m/z \sim 190$  (for <sup>35</sup>Cl).[1]
- Isotopic Pattern: The presence of Chlorine necessitates a characteristic 3:1 intensity ratio between the M and M+2 peaks.[1]

Feature	m/z Value	Relative Abundance	Structural Insight
Molecular Ion $[M-H]^-$	189.98	100%	Corresponds to $^{35}\text{Cl}$ isotope.[1]
Isotope Peak $[M+2-H]^-$	191.98	~32-33%	Confirms presence of one Chlorine atom.[1]
Fragmentation	143.98	Variable	Loss of $\text{NO}_2$ group ( $[M-H-46]^-$ ).[1]

Analyst Note: Absence of the M+2 peak at ~33% intensity suggests dechlorination or misidentification (e.g., the des-chloro impurity 5-fluoro-2-nitrophenol).

## Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CAS 65001-79-8 from its isomers.[1] The coupling constants (

values) between the Fluorine atom (

F) and the aromatic protons (

H) are the key differentiators.[1]

### Predicted $^1\text{H}$ NMR Signature (DMSO- $d_6$ )[1]

- Solvent: DMSO- $d_6$  is recommended over  $\text{CDCl}_3$  to disrupt intermolecular hydrogen bonding and sharpen the phenolic proton signal.[1]
- Resonance A (H3): Located at position 3, between the Nitro and Fluoro groups.[1]
- Resonance B (H6): Located at position 6, between the Hydroxyl and Chloro groups.[1]

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment Logic
OH	11.0 - 11.5	Broad Singlet	-	Acidic phenolic proton (exchangeable with D <sub>2</sub> O).
H3	8.05 - 8.15	Doublet (d)	Hz	Deshielded by ortho-NO <sub>2</sub> and ortho-F. Large coupling due to close proximity to F.
H6	7.40 - 7.50	Doublet (d)	Hz	Shielded relative to H3.[1] Smaller meta coupling to F.

## <sup>19</sup>F NMR Signature[1]

- Shift:  
-115 to -125 ppm (Singlet or weak doublet depending on proton decoupling).
- Diagnostic: A single fluorine signal confirms mono-fluorination.[1]

## Isomer Differentiation Logic

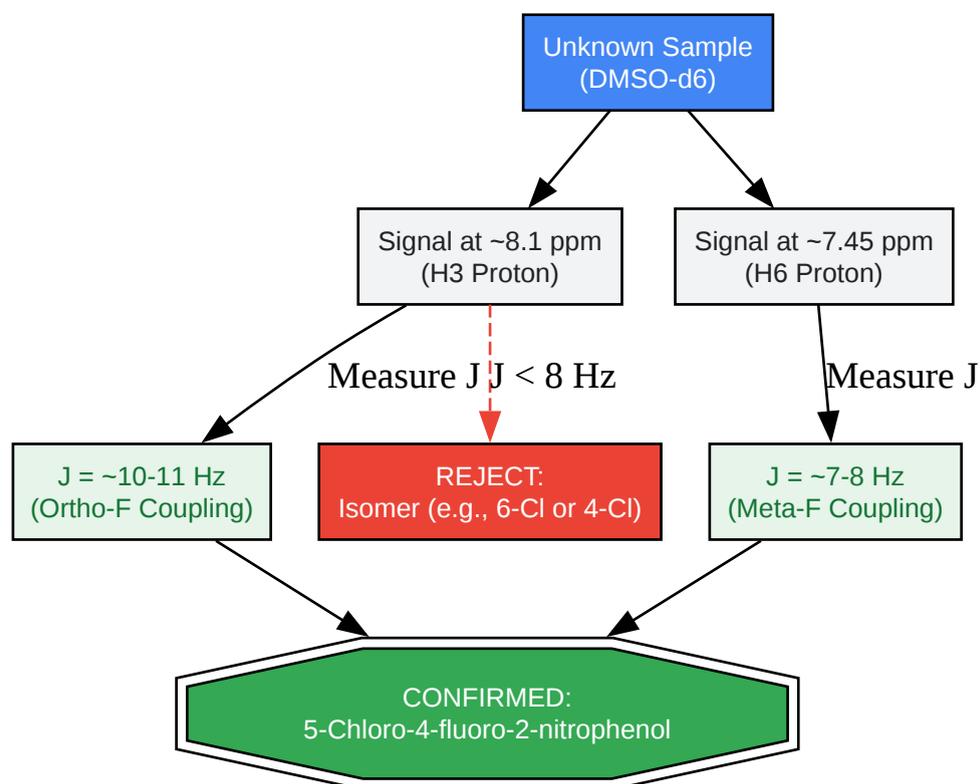
The coupling pattern is the "fingerprint."[1]

- Target (5-Cl-4-F): H3 is ortho to F ( ), H6 is meta to F ( ). Result: Two Doublets ( )

).

- Isomer (4-Cl-5-F): Protons would be para to each other or have different F-distances, altering the

values significantly.



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Figure 2: NMR decision tree for structural validation based on H-F coupling constants.

## Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the intramolecular hydrogen bonding characteristic of ortho-nitrophenols.[1]

- Instrument: ATR-FTIR (Attenuated Total Reflectance).[1]
- Phase: Solid (Powder).[1]

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H Stretch	3200 - 3400 (Broad)	Shifted lower due to intramolecular H-bonding with NO <sub>2</sub> . <a href="#">[1]</a>
NO <sub>2</sub> Asymmetric	1520 - 1540	Strong, characteristic nitro band. <a href="#">[1]</a>
NO <sub>2</sub> Symmetric	1330 - 1350	Strong, characteristic nitro band. <a href="#">[1]</a>
C-F Stretch	1200 - 1250	Strong intensity. <a href="#">[1]</a>
C-Cl Stretch	700 - 800	Moderate intensity, fingerprint region. <a href="#">[1]</a>

## Part 5: Quality Control & Impurity Profiling

When sourcing this material for drug development, the following impurities are common due to the nitration process:

- 3-Chloro-4-fluorophenol (Starting Material): Detectable by HPLC (non-polar shift) and lack of NO<sub>2</sub> signals in NMR.[\[1\]](#)
- 2-Nitro-3-chloro-4-fluorophenol (Regioisomer): Formed if nitration occurs at the sterically hindered C2 position.[\[1\]](#)
  - Differentiation: The NMR coupling for the proton at C6 (now C5) would change, and the OH shift would vary due to different H-bonding environments.[\[1\]](#)

## HPLC Method (Generic Recommendation)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm, 4.6 x 100 mm.[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient: 5% B to 95% B over 15 minutes.

- Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).[1]

## References

- Sigma-Aldrich.**5-Chloro-4-fluoro-2-nitrophenol** Product Specification (CAS 65001-79-8).[1] Available at: (Accessed 2026).[1]
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- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.[1] 8th Ed.[1] Wiley, 2014.[1] (Authoritative text for J-coupling constants in fluorinated aromatics).

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## Sources

- 1. 2-Chloro-5-nitrophenol | C<sub>6</sub>H<sub>4</sub>ClNO<sub>3</sub> | CID 69264 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592848#spectroscopic-data-of-5-chloro-4-fluoro-2-nitrophenol>]

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